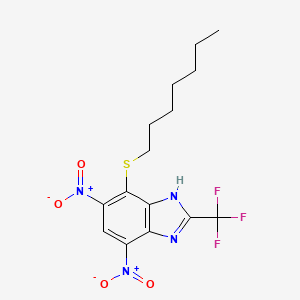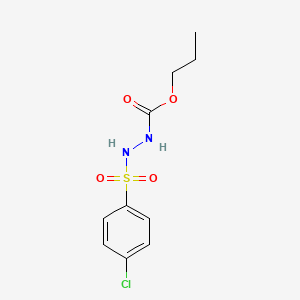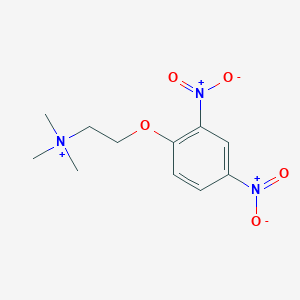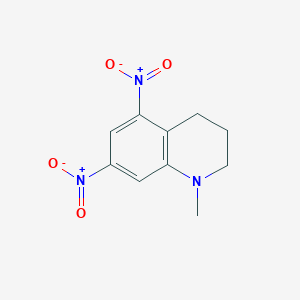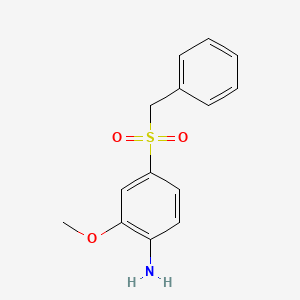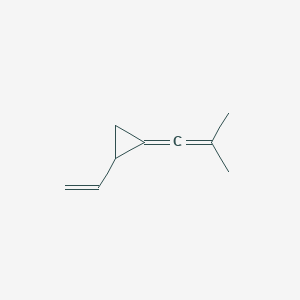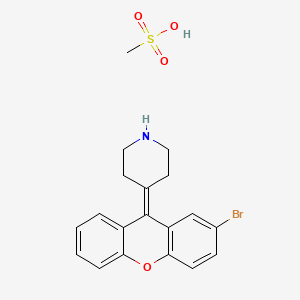![molecular formula C10H14INO2 B14604414 2,2'-[(4-Iodophenyl)imino]diethanol CAS No. 60758-38-5](/img/structure/B14604414.png)
2,2'-[(4-Iodophenyl)imino]diethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-[(4-Iodophenyl)imino]diethanol is an organic compound that features an imine group bonded to a 4-iodophenyl group and two ethanol groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[(4-Iodophenyl)imino]diethanol typically involves the reaction of 4-iodoaniline with diethanolamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
On an industrial scale, the production of 2,2’-[(4-Iodophenyl)imino]diethanol may involve continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of advanced purification techniques such as recrystallization and chromatography ensures the final product meets the required specifications for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-[(4-Iodophenyl)imino]diethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium azide or thiolates can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Applications De Recherche Scientifique
2,2’-[(4-Iodophenyl)imino]diethanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,2’-[(4-Iodophenyl)imino]diethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The imine group can form reversible covalent bonds with nucleophilic sites on proteins, affecting their function. The iodine atom may also play a role in the compound’s biological activity by participating in halogen bonding interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’-[(4-Methylphenyl)imino]diethanol: Similar structure but with a methyl group instead of an iodine atom.
2,2’-[(4-Aminophenyl)imino]diethanol: Contains an amino group instead of an iodine atom.
Uniqueness
2,2’-[(4-Iodophenyl)imino]diethanol is unique due to the presence of the iodine atom, which imparts distinct chemical and physical properties. The iodine atom can participate in specific interactions, such as halogen bonding, which are not possible with other similar compounds.
Propriétés
Numéro CAS |
60758-38-5 |
|---|---|
Formule moléculaire |
C10H14INO2 |
Poids moléculaire |
307.13 g/mol |
Nom IUPAC |
2-[N-(2-hydroxyethyl)-4-iodoanilino]ethanol |
InChI |
InChI=1S/C10H14INO2/c11-9-1-3-10(4-2-9)12(5-7-13)6-8-14/h1-4,13-14H,5-8H2 |
Clé InChI |
DXLDMGUELRTYGV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1N(CCO)CCO)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(Diphenylarsoryl)methyl]cyclohexan-1-ol](/img/structure/B14604337.png)
![1,3-Bis(3,3-dimethylbicyclo[2.2.1]heptan-2-yl)propan-2-one](/img/structure/B14604339.png)
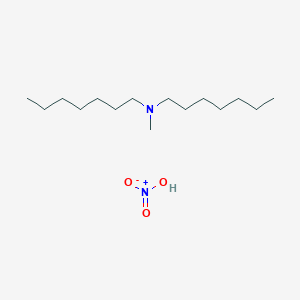
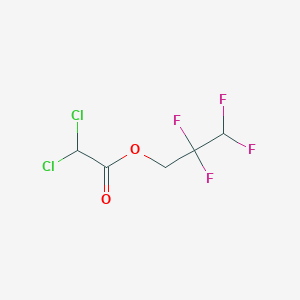
![1-Pentanone, 1-[3-(chloromethyl)-3-methyloxiranyl]-](/img/structure/B14604365.png)
